molecular formula C5H2Cl2N2O2 B042499 3,6-Dichloropyridazine-4-carboxylic acid CAS No. 51149-08-7

3,6-Dichloropyridazine-4-carboxylic acid

Cat. No. B042499
CAS RN: 51149-08-7
M. Wt: 192.98 g/mol
InChI Key: FRCXPDWDMAYSCE-UHFFFAOYSA-N
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Description

3,6-Dichloropyridazine-4-carboxylic acid, also known as 3,6-DCP-4-CA, is an organic compound belonging to the class of pyridazines. It is a white crystalline solid that is slightly soluble in water and has a molecular formula of C5H3Cl2N2O2. This compound has a variety of applications in the scientific field, ranging from its use in chemical synthesis to its use in biochemical and physiological studies.

Scientific Research Applications

Medicinal Chemistry and Drug Development

3,6-Dichloropyridazine-4-carboxylic acid serves as an intermediate in synthetic chemistry, particularly in the preparation of active pharmaceutical ingredients (APIs) . Researchers explore its potential as a building block for designing novel drugs. Its halogenated structure and carboxylic acid functionality make it amenable to modification, allowing the creation of diverse derivatives with specific biological activities.

Materials Science and Organic Electronics

The compound’s π-conjugated system and halogen substituents make it relevant for materials science. Researchers may investigate its use in organic semiconductors, light-emitting diodes (LEDs), or photovoltaic devices. By incorporating it into polymer structures, they can explore its electronic properties.

properties

IUPAC Name

3,6-dichloropyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCXPDWDMAYSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330952
Record name 3,6-Dichloropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloropyridazine-4-carboxylic acid

CAS RN

51149-08-7
Record name 3,6-Dichloropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dichloropyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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